molecular formula C17H19BrO3 B5167082 1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene

1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5167082
M. Wt: 351.2 g/mol
InChI Key: XGFULLLTAICXNF-UHFFFAOYSA-N
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Description

1-Bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉BrO₃. It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a propoxy chain linked to an ethoxyphenoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method is the etherification reaction, where 1-bromo-4-hydroxybenzene is reacted with 3-(4-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, often in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common methods for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation with potassium permanganate can produce a phenol or a quinone derivative.

Scientific Research Applications

1-Bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Bromo-4-[3-(4-phenoxy)propoxy]benzene: Lacks the ethoxy substituent on the phenoxy group.

    1-Bromo-4-[3-(4-ethoxyphenoxy)ethoxy]benzene: Has an ethoxy group instead of a propoxy group.

Uniqueness

1-Bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to the presence of both the bromine atom and the ethoxyphenoxypropoxy substituent, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Properties

IUPAC Name

1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-2-19-15-8-10-17(11-9-15)21-13-3-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFULLLTAICXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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